Isotrigonelline

CAS No.: 824-77-1

Cat. No.: VC17893312

Molecular Formula: C7H7NO2

Molecular Weight: 137.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 824-77-1 |

|---|---|

| Molecular Formula | C7H7NO2 |

| Molecular Weight | 137.14 g/mol |

| IUPAC Name | 1-methylpyridin-1-ium-4-carboxylate |

| Standard InChI | InChI=1S/C7H7NO2/c1-8-4-2-6(3-5-8)7(9)10/h2-5H,1H3 |

| Standard InChI Key | QITIEADGFBVLCV-UHFFFAOYSA-N |

| Canonical SMILES | C[N+]1=CC=C(C=C1)C(=O)[O-] |

Introduction

Chemical Identity and Structural Features

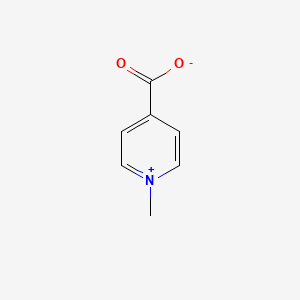

Isotrigonelline (chemical formula: ) is a methylated derivative of niacin, characterized by a pyridinium carboxylate backbone. The compound exists as a zwitterion, with a positively charged nitrogen atom and a negatively charged carboxylate group. This dual charge distribution enhances its solubility in polar solvents and influences its reactivity in biological systems.

Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 137.14 g/mol |

| CAS Registry Number | 824-77-1 |

| IUPAC Name | 1-methylpyridin-1-ium-4-carboxylate |

| SMILES Notation | C[N+]1=CC=C(C=C1)C(=O)[O-] |

The crystalline structure of isotrigonelline has been resolved via X-ray diffraction, revealing planar geometry stabilized by intramolecular hydrogen bonding. Its infrared (IR) spectrum exhibits characteristic peaks at 1680 cm (C=O stretch) and 1550 cm (aromatic C=C vibrations).

Biosynthesis and Synthetic Routes

Isotrigonelline is biosynthesized in plants through the methylation of niacin, catalyzed by S-adenosylmethionine-dependent methyltransferases. Industrially, it is synthesized via two primary methods:

Methylation of Niacin

Niacin undergoes methylation using methyl iodide () in an alkaline aqueous medium:

This exothermic reaction proceeds at 60–80°C, yielding isotrigonelline with >90% purity after recrystallization.

Extraction from Natural Sources

Isotrigonelline is isolated from coffee bean extracts using solvent partitioning (ethanol-water mixtures) followed by column chromatography. Fenugreek seeds, another rich source, require alkaline hydrolysis to liberate the compound from glycosidic conjugates.

Pharmacological and Biological Activities

Isotrigonelline exhibits diverse biological effects, mediated through interactions with cellular signaling pathways:

Antioxidant Mechanisms

The compound activates the Nrf2 pathway, upregulating antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase. In murine models, isotrigonelline reduced lipid peroxidation by 40% at 50 μM concentrations.

Anti-inflammatory Effects

By inhibiting the MAPK pathway, isotrigonelline suppresses TNF-α and IL-6 production in macrophages. A dose-dependent study demonstrated 60% reduction in cyclooxygenase-2 (COX-2) expression at 100 μM.

Industrial and Research Applications

Pharmaceutical Development

Isotrigonelline serves as a precursor for nicotinic acid derivatives used in cholesterol-lowering drugs. Its zwitterionic properties enhance blood-brain barrier permeability, making it a candidate for neurotherapeutic agents.

Agricultural Uses

As a plant growth regulator, isotrigonelline increases root nodulation in legumes by 25% at 10 ppm concentrations. Field trials demonstrate improved drought resistance in coffee cultivars.

Food Technology

Incorporated as a natural preservative, isotrigonelline extends the shelf life of baked goods by inhibiting Aspergillus flavus growth at 0.1% w/w.

Comparative Analysis with Structural Analogs

| Compound | Molecular Formula | Key Differences | Biological Activity |

|---|---|---|---|

| Trigonelline | Methyl group at position 1 vs. 3 | Lower antioxidant potency | |

| Nicotinic Acid | Lacks methyl group | Vitamin B3 precursor | |

| Dihydrotrigonelline | Saturated pyridine ring | Reduced receptor affinity |

Isotrigonelline’s zwitterionic configuration confers superior solubility and membrane permeability compared to its analogs.

Future Research Directions

-

Clinical Trials: Human studies to validate preclinical findings on neuroprotection and anti-inflammatory effects.

-

Synthetic Optimization: Development of enantioselective synthesis routes for pharmaceutical-grade production.

-

Ecological Impact: Assessment of isotrigonelline biodegradation in agricultural ecosystems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume